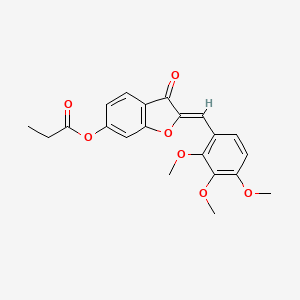

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate

Übersicht

Beschreibung

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a propionate ester and a trimethoxybenzylidene group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then subjected to esterification with propionic anhydride or propionyl chloride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also encouraged to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzofuran ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution at the methoxy groups.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, amine-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties : Research indicates that compounds with similar structural motifs often exhibit anticancer activity. The presence of the benzofuran moiety may facilitate interactions with biological targets involved in cell proliferation and apoptosis pathways. Preliminary studies suggest that (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate may inhibit specific enzymes linked to cancer progression.

Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.

Antimicrobial Activity : The structural characteristics of this compound also suggest potential antimicrobial effects. Similar compounds have shown efficacy against various bacterial strains and fungi, indicating that this compound could be further explored as an antimicrobial agent.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization to create new compounds with enhanced biological activities. For example:

- Synthesis of Pyran Derivatives : The reactivity of the 3-oxo group facilitates the formation of pyran derivatives when reacted with alkyl cyano or alkoxycarbonyl compounds.

- Formation of Complex Structures : Its ability to undergo various chemical reactions makes it useful in synthesizing more complex organic molecules that might possess desirable pharmacological properties.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of derivatives based on the benzofuran structure similar to this compound. Results indicated significant inhibition of tumor cell growth in vitro, suggesting a mechanism involving apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory potential of related compounds demonstrated that they could significantly reduce levels of inflammatory markers in animal models. The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Wirkmechanismus

The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the trimethoxybenzylidene group may interact with hydrophobic pockets in proteins, while the benzofuran ring can participate in π-π stacking interactions. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.

2,3-dihydrobenzofuran: A core structure in the target compound, commonly used in the synthesis of pharmaceuticals and natural products.

Propionic acid derivatives: Compounds with similar ester functionalities, used in the synthesis of various organic molecules.

Uniqueness

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and industrial applications.

Biologische Aktivität

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core fused with a propionate ester and a trimethoxybenzylidene group , providing a unique structural framework that may influence its biological interactions. Its molecular formula is with a molecular weight of approximately 396.395 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C21H20O7 |

| Molecular Weight | 396.395 g/mol |

| IUPAC Name | [(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] propanoate |

| Purity | ≥95% |

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological macromolecules. The compound's trimethoxybenzylidene group may facilitate binding to hydrophobic pockets within proteins or nucleic acids, potentially modulating their activity .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

- Antioxidant Activity : Its structure suggests potential free radical scavenging capabilities.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, contributing to the compound's ability to neutralize free radicals .

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. This property is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Study 1: Antioxidant Properties

A study published in Molecules highlighted the antioxidant capacity of related compounds. The research utilized various assays to demonstrate that these compounds could significantly reduce oxidative stress markers in vitro .

Study 2: Cytotoxicity Against Cancer Cells

In a recent investigation, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent cytotoxic effect, particularly in breast cancer cells. The study concluded that the compound's unique structure contributed to its selective targeting of malignant cells while sparing normal cells .

Eigenschaften

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-5-18(22)27-13-7-8-14-16(11-13)28-17(19(14)23)10-12-6-9-15(24-2)21(26-4)20(12)25-3/h6-11H,5H2,1-4H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJFDONXNRFYNL-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.